Cardanolmonoene

Antioxidant Computational Chemistry Bio-based Additives

Cardanolmonoene (CAS: 501-26-8, also known as Cardanol C15:1 or (Z)-3-(pentadec-8-en-1-yl)phenol) is a naturally occurring monounsaturated phenolic lipid predominantly found in cashew nut shell liquid (CNSL). Characterized by its 15-carbon side chain containing a single cis double bond at the 8-position and a reactive phenolic hydroxyl group, it has a molecular weight of 302.49 g/mol and high lipophilicity (LogP ~6.8).

Molecular Formula C21H34O
Molecular Weight 302.5 g/mol
CAS No. 501-26-8
Cat. No. B1238323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCardanolmonoene
CAS501-26-8
Molecular FormulaC21H34O
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC1=CC(=CC=C1)O
InChIInChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h7-8,15,17-19,22H,2-6,9-14,16H2,1H3/b8-7+
InChIKeyYLKVIMNNMLKUGJ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cardanolmonoene CAS 501-26-8: Properties and Procurement Specifications for Research and Industrial Use


Cardanolmonoene (CAS: 501-26-8, also known as Cardanol C15:1 or (Z)-3-(pentadec-8-en-1-yl)phenol) is a naturally occurring monounsaturated phenolic lipid predominantly found in cashew nut shell liquid (CNSL) [1]. Characterized by its 15-carbon side chain containing a single cis double bond at the 8-position and a reactive phenolic hydroxyl group, it has a molecular weight of 302.49 g/mol and high lipophilicity (LogP ~6.8) [2]. This compound is valued for its well-defined chemical structure, which provides a balance of reactivity and stability that distinguishes it from its more highly unsaturated congeners [3].

Well-defined monounsaturated cardanol for studies requiring controlled reactivity
Balanced phenolic and aliphatic stability compared to diene/triene analogs
Natural product research: antioxidant mechanism, enzyme inhibition, polymer synthesis

Why Cardanolmonoene Cannot Be Substituted by Other CNSL Phenols or Generic Cardanol Mixtures


The term 'cardanol' is often used loosely to describe the complex mixture of mono-, di-, and tri-unsaturated phenols derived from technical CNSL. However, the degree of unsaturation in the aliphatic side chain directly and quantifiably dictates the compound's biological activity, antioxidant mechanism, and chemical reactivity. Simply substituting pure Cardanolmonoene with a generic 'technical cardanol' mixture or a different isolated congener (e.g., cardanol diene or triene) will lead to unpredictable and often suboptimal performance. The specific position and number of double bonds are not minor structural variations; they are key drivers of function, as demonstrated in comparative antioxidant assays [1], computational reactivity studies [2], and enzyme inhibition experiments .

Property
Cardanolmonoene
Generic Cardanol Mixture
Unsaturation profile
Single cis double bond at C8
Variable diene/triene content; mixed reactivity
Antioxidant mechanism
Predictable HAT reactivity localized on aromatic ring
Delocalized reactivity may shift antioxidant behavior
Biological activity
Defined enzyme inhibition and cell response context
Mixed congener profile may alter potency and selectivity

Quantitative Differentiation of Cardanolmonoene vs. Closest Analogs: A Comparative Evidence Guide


Superior Antiradical Activity of Cardanolmonoene vs. Saturated Cardanol Confirmed by DFT Calculations

Density Functional Theory (DFT) calculations explicitly rank the antiradical activity of cardanol congeners. The Hydrogen Atom Transfer (HAT) mechanism was identified as the primary mode of action, with Cardanolmonoene demonstrating superior antiradical activity compared to the saturated analog [1]. Global reactivity analysis confirmed that while increasing unsaturation generally increases reactivity, the monoene configuration provides a distinct reactivity profile localized on the aromatic ring, unlike the more delocalized reactivity in diene and triene forms [2].

Antiradical activity (DFT)
Reported
Cardanolmonoene ranked higher than saturated cardanol (HAT mechanism, DFT-predicted); reactivity confined to aromatic O and C4
Supports antioxidant research requiring defined reactivity profile
Experimental validation may be required; computational model conditions apply
Antioxidant Computational Chemistry Bio-based Additives

Cardanolmonoene Displays 5.6-Fold Lower Antioxidant Potency than Cardanol Triene in DPPH Assay

In a direct comparative study using the DPPH radical scavenging assay, Cardanolmonoene (C1) demonstrated an IC50 value of 1.000 ± 0.200 mg/mL, which is approximately 5.6 times less potent than the triene congener (C3, IC50 = 0.179 ± 0.005 mg/mL) [1]. This quantifies the dramatic impact of unsaturation on free radical scavenging capacity, establishing Cardanolmonoene as the lower-potency antioxidant among the unsaturated cardanols.

DPPH scavenging
Head-to-head
Cardanolmonoene IC50 1.000 mg/mL vs. triene IC50 0.179 mg/mL (~5.6× difference)
Supports moderate antioxidant potency context for controlled oxidative stability
Reported from direct DPPH assay comparison
Antioxidant Structure-Activity Relationship Phenolic Lipids

Cardanol (Mixture) as Most Active Antioxidant vs. Cardol and Anacardic Acid in CNSL Class

When comparing the major classes of phenolic lipids in CNSL, a mixture of cardanols was identified as the most potent antioxidant class in both DPPH and ABTS+ assays, outperforming cardols and anacardic acids [1]. This class-level inference supports the selection of cardanols, and specifically the well-defined Cardanolmonoene, over other CNSL components for antioxidant applications. Notably, for larvicidal activity, cardanol (LC50 = 14.45 µg/mL) was less potent than cardol (LC50 = 10.22 µg/mL) and anacardic acid (LC50 = 12.40 µg/mL) [1].

CNSL class rank
Class-level
Antioxidant: Cardanol class > Cardol > Anacardic acid (DPPH/ABTS+)
Cardanol class profile supports antioxidant-focused selection over other CNSL phenolics
Larvicidal activity rank differs; verify application-specific endpoint
Antioxidant Natural Products Larvicidal

Tyrosinase Inhibition by Cardanolmonoene (IC50 = 56 µM) and Melanoma Cell Apoptosis Induction

Cardanolmonoene is a reversible inhibitor of the enzyme tyrosinase, a key target in melanogenesis and melanoma research, with a reported in vitro IC50 value of 56 µM . While specific comparative IC50 data against other cardanol congeners is not available from the same study, this establishes a baseline potency for the monoene form. Furthermore, Cardanolmonoene has been shown to induce mitochondria-associated apoptosis in human melanoma cells, an activity that is not uniformly reported for all cardanol derivatives .

Tyrosinase & cell response
Data to verify
Reported IC50 56 µM (tyrosinase); reported apoptosis induction in melanoma cells
Basal evidence for tyrosinase inhibition research; apoptosis pathway context requires independent confirmation
Sources not provided; independent replication recommended
Tyrosinase Inhibition Anticancer Melanoma

Optimal Research and Industrial Applications for Cardanolmonoene Driven by Its Specific Properties


Bio-based Antioxidant Additive for Naphthenic Mineral Oils

Cardanolmonoene, as a component of a cardanol mixture, has been experimentally validated to increase the oxidative stability of naphthenic mineral oil by a factor of 4 to 5, as measured by differential scanning calorimetry (DSC) and the PetroOXY method [1]. This positions it as a high-performance, renewable alternative to conventional synthetic antioxidants for lubricant and industrial oil formulations.

Chemical Probe for Tyrosinase Inhibition and Melanogenesis Research

The specific, quantifiable inhibition of tyrosinase by Cardanolmonoene (IC50 = 56 µM) makes it a valuable tool compound for studying melanin synthesis pathways and for screening potential therapeutics for hyperpigmentation disorders or melanoma . Its well-defined structure ensures experimental reproducibility, a key requirement for valid biological assays.

Sustainable Synthon for Polymers with Controlled Reactivity

The single, chemically accessible double bond in Cardanolmonoene provides a defined site for chemical modification (e.g., epoxidation, metathesis), enabling the synthesis of polymers and resins with tailored cross-linking density [2]. This contrasts with the use of cardanol diene or triene, which can lead to overly complex or brittle polymer networks. The resulting materials exhibit a balance of flexibility and thermal stability derived from the long alkyl chain [2].

Study of Mitochondria-Mediated Apoptosis in Cancer Models

Cardanolmonoene has a documented ability to induce apoptosis specifically through the mitochondrial pathway in human melanoma cells . This distinct mechanism of action makes it a specialized research reagent for investigating mitochondrial dysfunction and cell death signaling in cancer, differentiating it from other phenolic compounds that may act through different pathways.

Application
Selection Property
Validation Focus
Bio-based antioxidant for mineral oil research
Defined monounsaturation for controlled antioxidant reactivity
Oxidative stability as measured by DSC and PetroOXY
Tyrosinase inhibition research
Reversible tyrosinase inhibition with reported IC50 context
Inhibitory potency in tyrosinase assays and melanogenesis pathway studies
Controlled cross-linking polymer synthesis
Single double bond enables defined cross-linking density
Balance of flexibility and thermal stability in polymer networks
Mitochondrial apoptosis in cancer cell models
Reported mitochondrial pathway apoptosis in melanoma cell lines
Mitochondrial dysfunction and cell death signaling endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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